molecular formula C13H12ClN3O2 B13893725 1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine

1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine

Katalognummer: B13893725
Molekulargewicht: 277.70 g/mol
InChI-Schlüssel: BYVUEKBCOFFJOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine is an organic compound that features a benzene ring substituted with a nitro group and a diamine group, along with a chlorophenylmethyl group

Vorbereitungsmethoden

The synthesis of 1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzene to introduce the nitro group. This is followed by the introduction of the diamine group through a series of substitution reactions. The chlorophenylmethyl group is then added via a Friedel-Crafts alkylation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Analyse Chemischer Reaktionen

1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different amine derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various electrophiles for substitution reactions. Major products formed from these reactions include amine derivatives and substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other materials due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of 1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenylmethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C13H12ClN3O2

Molekulargewicht

277.70 g/mol

IUPAC-Name

1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine

InChI

InChI=1S/C13H12ClN3O2/c14-10-3-1-9(2-4-10)8-16-13-6-5-11(17(18)19)7-12(13)15/h1-7,16H,8,15H2

InChI-Schlüssel

BYVUEKBCOFFJOJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CNC2=C(C=C(C=C2)[N+](=O)[O-])N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.